5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach includes the use of enaminone-type reagents or key intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and the use of heterogeneous catalysts, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are possible at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly used.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with similar structural features.
3,5-dimethyl-1H-pyrazole-4-carbonitrile: Lacks the hydroxy group but shares the core pyrazole structure.
Uniqueness
The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
2,5-dimethyl-3-oxo-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-5(3-7)6(10)9(2)8-4/h8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGIYDRKGLLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875633-17-3 |
Source
|
Record name | 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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